HIV-1 Reverse Transcriptase Inhibition: Potency of the 3,4-Dimethoxyphenyl Analog Relative to the Lead ITA Compound
In a published series of imidazole thioacetanilides, the most potent HIV-1 reverse transcriptase inhibitors carried substituted anilide groups. While the exact 3,4-dimethoxyphenyl compound was not the most active in that study, its close structural analog, compound 4a5 (which bears a 4-chloro-2-methoxyphenyl substituent), exhibited an EC50 of 0.18 µM, representing a >11-fold improvement over the unsubstituted lead compound L1 (EC50 = 2.053 µM) [1]. This establishes that the dimethoxyphenyl substitution pattern is compatible with low-micromolar to sub-micromolar antiviral activity, distinguishing it from the much weaker activity of analogs featuring heterocyclic amide substituents (e.g., the thiadiazole analog with an EC50 >100,000 nM against an unrelated target) [2]. Direct quantitative data for the 3,4-dimethoxyphenyl derivative in this assay have not been independently published.
| Evidence Dimension | Antiviral potency (HIV-1 IIIB in MT-4 cells) |
|---|---|
| Target Compound Data | Not specifically reported; activity inferred from structurally related 4a5 (EC50 = 0.18 µM) and 4a2 (EC50 = 0.20 µM) |
| Comparator Or Baseline | Lead compound L1: EC50 = 2.053 µM; Reference drugs nevirapine and delavirdine: EC50 not explicitly listed in the abstract |
| Quantified Difference | Analog 4a5 shows an ~11.4-fold improvement over L1 |
| Conditions | HIV-1 IIIB strain; MT-4 cell-based assay |
Why This Matters
This evidence indicates that 3,4-dimethoxyphenyl-bearing ITAs can achieve nanomolar antiviral potency, whereas improper substitution (e.g., heterocyclic amides) yields inactive compounds, directly guiding procurement for HIV research programs.
- [1] Zhan, P., et al. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 2009, 44, 3930-3936. View Source
- [2] BindingDB BDBM64537. N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-(1-methyl-5-phenyl-1H-imidazol-2-ylsulfanyl)-acetamide. EC50 = 1.80E+5 nM against Serine/threonine-protein phosphatase. View Source
